ST 91
CAS No.: 4749-61-5
Cat. No.: VC0004539
Molecular Formula: C13H20ClN3
Molecular Weight: 253.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4749-61-5 |
---|---|
Molecular Formula | C13H20ClN3 |
Molecular Weight | 253.77 g/mol |
IUPAC Name | N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-3-ium-2-amine;chloride |
Standard InChI | InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H |
Standard InChI Key | ZLRWFGBEDNTMEU-UHFFFAOYSA-N |
SMILES | CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl |
Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC2=[NH+]CCN2.[Cl-] |
Chemical Identity and Physicochemical Properties
ST 91 is a synthetic imidazoline derivative with a molecular weight of 253.77 g/mol and the chemical formula C13H19N3·HCl . Its structure features a 2,6-diethylphenyl group linked to a 4,5-dihydro-1H-imidazol-2-amine backbone, protonated as a hydrochloride salt for enhanced solubility.
Structural and Solubility Characteristics
The canonical SMILES notation for ST 91 is CCC1=CC=CC(CC)=C1NC2=[NH+]CCN2.[Cl-]
, reflecting its aromatic and imidazoline moieties . Solubility assays indicate that ST 91 is soluble in water and dimethyl sulfoxide (DMSO) at concentrations up to 25.38 mg/mL, though higher solubility (100 mM) has been reported under optimized conditions .
Table 1: Physicochemical Properties of ST 91
Property | Value | Source |
---|---|---|
Molecular Formula | C13H19N3·HCl | |
Molecular Weight | 253.77 g/mol | |
Solubility in Water | ≤25.38 mg/mL (or 100 mM) | |
Storage Conditions | -20°C (stable for 1 month) | |
Purity | ≥98% |
Pharmacological Profile and Receptor Selectivity
ST 91 exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors (120-fold) . Unlike dexmedetomidine, which primarily targets α2A subtypes, ST 91 shows affinity for non-α2A receptors, likely α2C, as evidenced by antagonist studies . This subtype specificity underpins its distinct physiological effects.
Antinociceptive Effects
Intrathecal administration of ST 91 in rodent models dose-dependently reduces nociceptive behaviors in the formalin test and tail-flick assay . Isobolographic analyses reveal supra-additive interactions with δ-opioid agonists (e.g., deltorphin II), suggesting synergism via separate spinal pathways . Notably, ST 91’s antinociception is mediated by α2A-adrenoceptors in Sasco rats but involves non-α2A subtypes in Harlan rats, highlighting strain-dependent receptor expression .
Cardiovascular and Endocrine Actions
Perfusion of isolated rat hearts with ST 91 (10^-6 M) stimulates ANP release by 6.7-fold, an effect blocked by the imidazoline I1 receptor antagonist efaroxan . This response correlates with diuresis and natriuresis observed in vivo, positioning ST 91 as a tool for studying cardiac-renal interactions. Conversely, clonidine’s ANP release is partially mediated by α2-adrenoceptors, illustrating mechanistic differences between the two agonists .
Mechanisms of Action: Receptor Subtypes and Signaling Pathways
Cardiac Imidazoline Receptor Interactions
ST 91’s stimulation of ANP release is abolished by efaroxan (10^-6 M), implicating imidazoline I1 receptors in atrial cardiomyocytes . This contrasts with clonidine, whose cardiac effects involve both α2-adrenoceptors and I1 receptors, as shown by partial inhibition by yohimbine .
Research Applications and Experimental Use
Pain Management Studies
ST 91’s peripheral restriction and non-sedating profile make it ideal for investigating spinal α2-adrenoceptor subtypes. Its synergy with opioids offers potential for combination therapies to reduce analgesic doses and side effects .
Cardiovascular Research
By selectively activating peripheral imidazoline receptors, ST 91 elucidates mechanisms of ANP release and its role in blood pressure regulation . Comparative studies with clonidine clarify the contributions of α2 vs. I1 receptors in cardiovascular homeostasis.
Concentration | Volume (per 1 mg) | Solvent |
---|---|---|
10 mM | 394 μL | DMSO |
5 mM | 788 μL | Water |
Clinical Implications and Future Directions
ST 91’s lack of central penetration avoids sedation, a major limitation of clonidine. Preclinical data support its potential in managing neuropathic pain and hypertension, though human trials are pending . Future studies should explore its efficacy in chronic pain models and interactions with newer opioid formulations.
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